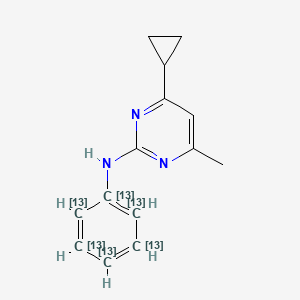

Cyprodinil-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H15N3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-cyclopropyl-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2+1,3+1,4+1,5+1,6+1,12+1 |

InChI Key |

HAORKNGNJCEJBX-FLBQOMCMSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C3CC3 |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

Cyprodinil-13C6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil-13C6 is the isotopically labeled form of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. In this compound, the six carbon atoms of the phenyl ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in a variety of research applications, particularly as an internal standard in analytical chemistry for the quantification of Cyprodinil residues in environmental and biological samples. Its use is crucial for metabolism, environmental fate, and mechanistic studies.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, relevant signaling pathways of its unlabeled analogue, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is primarily available as an analytical standard in a neat or solid format.[1] The following tables summarize its key quantitative data.

| Identifier | Value | Reference |

| IUPAC Name | 4-Cyclopropyl-6-methyl-N-(phenyl-13C6)pyrimidin-2-amine | [1] |

| Synonyms | (4-Cyclopropyl-6-methyl-pyrimidin-2-yl)phenyl-13C6-amine | [1] |

| CAS Number | 1773496-63-1 | [1][2] |

| Molecular Formula | ¹³C₆C₈H₁₅N₃ | [1] |

| Molecular Weight | 231.24 g/mol | [1] |

| Property | Value | Reference |

| Melting Point | 69 °C | [2] |

| Appearance | Fine white crystals | |

| Solubility in Water (unlabeled Cyprodinil) | 20 mg/L (pH 5.0, 25°C), 13 mg/L (pH 7.0, 25°C), 15 mg/L (pH 9.0, 25°C) | |

| Solubility in Organic Solvents (unlabeled Cyprodinil) | Acetone: >500 g/L, Dichloromethane: >500 g/L, Ethyl acetate: >500 g/L, Hexane: 26 g/L, Methanol: 150 g/L, Octanol: 140 g/L, Toluene: 440 g/L |

Signaling Pathways of Cyprodinil

Understanding the biological activity of the unlabeled parent compound, Cyprodinil, is essential for designing and interpreting studies using this compound. Cyprodinil is known to interact with several biological pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

Cyprodinil acts as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.[3] Upon binding to Cyprodinil, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of foreign compounds.

References

Cyprodinil-13C6 chemical structure and properties

An In-depth Technical Guide to Cyprodinil-13C6 for Researchers and Scientists

Introduction

This compound is the stable isotope-labeled form of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. In this isotopologue, the six carbon atoms of the phenyl ring are replaced with carbon-13 (¹³C) isotopes. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Cyprodinil in various matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are virtually identical to those of the unlabeled parent compound, allowing it to co-elute chromatographically and exhibit similar ionization efficiency, yet it is distinguishable by its higher mass. This ensures accurate and precise quantification by correcting for variations during sample preparation and analysis.

The parent compound, Cyprodinil, is effective against a wide range of plant pathogens, including Botrytis spp., Alternaria spp., and powdery mildew, on crops such as grapes, pome fruits, stone fruits, and vegetables.[1] Its mode of action is the inhibition of methionine biosynthesis in fungi.[2][3]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in analytical methodologies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl group and a methyl group attached to a pyrimidine ring, which is in turn linked to a ¹³C-labeled phenyl group via a secondary amine.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 4-Cyclopropyl-6-methyl-N-(phenyl-13C6)pyrimidin-2-amine |

| Synonyms | (4-Cyclopropyl-6-methyl-pyrimidin-2-yl)phenyl-13C6-amine, Cyprodinil-(phenyl-13C6) |

| CAS Number | 1773496-63-1 |

| Molecular Formula | C₈¹³C₆H₁₅N₃ |

| Molecular Weight | 231.24 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Cyprodinil. The data presented below is for the unlabeled compound.

| Property | Value |

| Melting Point | 75.9 °C[2][4] |

| Vapor Pressure | 4.7 x 10⁻⁴ Pa (at 25 °C, crystal modification B)[3] |

| Water Solubility | 13 mg/L (at pH 7.0, 25 °C)[2][4] |

| 20 mg/L (at pH 5.0, 25 °C)[2][3] | |

| 15 mg/L (at pH 9.0, 25 °C)[2][3] | |

| Solubility in Organic Solvents (g/L at 25 °C) | Acetone: 610[2] |

| Ethanol: 160[2] | |

| Toluene: 440[2] | |

| n-Hexane: 26[2] | |

| n-Octanol: 140[2][3] | |

| Octanol-Water Partition Coefficient (log Kow) | 4.0 (at pH 7.0 and 9.0, 25 °C)[2][3] |

| 3.9 (at pH 5.0, 25 °C)[2][3] | |

| pKa | 4.44 (weak base)[2][4] |

Mechanism of Action of Cyprodinil

Cyprodinil's fungicidal activity stems from its ability to inhibit the biosynthesis of the essential amino acid methionine in pathogenic fungi.[2] This disruption of protein synthesis prevents the growth of the fungal mycelium and the penetration of the host plant tissues.

Application in Analytical Chemistry

The primary application of this compound is as an internal standard for the accurate quantification of Cyprodinil residues in complex matrices such as food, soil, and water.[5] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they closely mimic the behavior of the analyte during sample extraction, cleanup, and ionization, thereby compensating for matrix effects and procedural losses.[6]

Typical Analytical Workflow

The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.

Experimental Protocol: Quantification of Cyprodinil in Plant Material

This section provides a representative experimental protocol for the analysis of Cyprodinil in a plant matrix (e.g., grapes) using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methodologies like QuEChERS and typical LC-MS/MS parameters.[5][7][8]

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium acetate (NaOAc)

-

Standards: Cyprodinil analytical standard, this compound internal standard (IS) solution (e.g., 1 µg/mL in ACN)

-

QuEChERS tubes containing MgSO₄ and NaOAc

-

Solid Phase Extraction (SPE) cartridges for cleanup if necessary (e.g., C18)

-

Sample Homogenizer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of Cyprodinil and this compound in ACN (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the Cyprodinil stock solution with ACN to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 to 200 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in ACN.

Sample Preparation (QuEChERS Method)

-

Homogenize a representative sample of the plant material (e.g., 10 g of grapes).

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 50 µL of the internal standard spiking solution (e.g., 100 ng/mL this compound).

-

Add 5 mL of ACN containing 1% acetic acid.

-

Add the contents of a QuEChERS extraction salt tube (e.g., 2 g MgSO₄, 0.5 g NaOAc).[7]

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000g for 5 minutes.

-

Take an aliquot of the upper ACN layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For complex matrices, an additional cleanup step using dispersive SPE may be required.

LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-10 µL.

-

MS Detection: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of Cyprodinil to this compound against the concentration of the calibration standards.

-

Calculate the peak area ratio of Cyprodinil to this compound in the samples.

-

Determine the concentration of Cyprodinil in the samples by interpolating from the calibration curve.

Metabolism of Cyprodinil

The metabolism of Cyprodinil has been studied in various organisms and systems. The primary metabolic pathway involves Phase I hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, on the alkyl groups of the molecule. This is followed by Phase II conjugation reactions, such as glycosylation, to increase water solubility and facilitate excretion.[10][11]

In vitro studies with human and rat liver microsomes show extensive metabolism, with the main metabolite resulting from hydroxylation.[12]

Conclusion

This compound is an indispensable tool for researchers, scientists, and analytical laboratories involved in the monitoring of the fungicide Cyprodinil. Its use as an internal standard in LC-MS/MS methods provides high accuracy and precision, which is crucial for food safety, environmental monitoring, and regulatory compliance. This technical guide has outlined its core properties, mechanism of action, and detailed a practical workflow and experimental protocol for its application, providing a solid foundation for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. chinese-pesticide.com [chinese-pesticide.com]

- 3. fao.org [fao.org]

- 4. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fao.org [fao.org]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.who.int [apps.who.int]

Synthesis and Purification of Cyprodinil-¹³C₆: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and purification of Cyprodinil-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative studies of the fungicide Cyprodinil. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows.

Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of plant pathogenic fungi. Its mode of action involves the inhibition of methionine biosynthesis, a vital amino acid for fungal growth and development.[1][2] Accurate quantification of Cyprodinil in environmental and biological matrices is essential for residue analysis, metabolic studies, and risk assessment. The use of a stable isotope-labeled internal standard, such as Cyprodinil-¹³C₆, is the gold standard for such quantitative analyses, as it corrects for matrix effects and variations in sample preparation and instrument response. This guide outlines a proposed synthetic route and detailed purification and analytical methods for Cyprodinil-¹³C₆.

Proposed Synthesis of Cyprodinil-¹³C₆

While specific literature detailing the synthesis of Cyprodinil-¹³C₆ is not publicly available, a plausible synthetic route can be devised based on the known synthesis of anilinopyrimidine fungicides and established ¹³C-labeling methodologies. The proposed synthesis involves a two-component condensation reaction. The ¹³C atoms are incorporated into the aniline moiety, which is then reacted with a pyrimidine derivative.

Proposed Synthetic Scheme:

A plausible route involves the reaction of 4-cyclopropyl-6-methyl-2-(methylthio)pyrimidine with aniline-¹³C₆. The aniline-¹³C₆ can be synthesized from commercially available ¹³C-labeled precursors.

Experimental Protocol: Proposed Synthesis

Materials:

-

Aniline-¹³C₆ (assuming commercial availability or synthesis from a labeled precursor like Benzene-¹³C₆)

-

4-cyclopropyl-6-methyl-2-(methylthio)pyrimidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine Aniline-¹³C₆ (1.0 eq), 4-cyclopropyl-6-methyl-2-(methylthio)pyrimidine (1.05 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

-

Add anhydrous, degassed toluene to the flask.

-

Heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cyprodinil-¹³C₆.

Purification of Cyprodinil-¹³C₆

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is recommended to achieve high purity.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. The optimal gradient should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase composition and pack the column.

-

Dissolve the crude Cyprodinil-¹³C₆ in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light).

-

Combine the fractions containing the pure product.

-

2. Recrystallization:

-

Solvent System: A suitable solvent system for recrystallization, such as ethanol/water or toluene/hexane, should be determined experimentally.

-

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product must be confirmed using various analytical techniques.

| Analytical Technique | Parameter Measured | Typical Expected Results |

| ¹H NMR | Proton chemical shifts and coupling constants | Spectrum consistent with the structure of Cyprodinil, with the absence of signals corresponding to impurities. |

| ¹³C NMR | Carbon chemical shifts | Enhanced signals for the six labeled carbon atoms of the phenyl ring, confirming isotopic enrichment. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass | Measured mass should be within ±5 ppm of the theoretical mass of C₈¹³C₆H₁₅N₃. |

| High-Performance Liquid Chromatography (HPLC) | Purity and Retention Time | A single major peak with a purity of ≥98% (by area). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and Fragmentation Pattern | A single major peak with a mass spectrum consistent with the structure of Cyprodinil, showing a molecular ion peak corresponding to the labeled compound. |

Quantitative Data from Literature for Unlabeled Cyprodinil Analysis

The following table summarizes typical performance data for the analysis of unlabeled Cyprodinil in various matrices, which can serve as a benchmark for method development with the ¹³C₆-labeled standard.

| Analytical Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-NPD | Grapes, Soil | 85.81 - 102.94 | 0.017 mg/kg | 0.05 mg/kg | [3] |

| HPLC-DAD | Lettuce | >70 | 0.02 mg/kg | 0.05 mg/kg | [4] |

| GC-MS | Grapes, Must, Wine | 93 - 110 | - | 0.05 mg/kg | [5] |

| LC-MS/MS | Watermelon, Soil | 72.32 - 99.20 | 0.003 mg/kg | 0.01 mg/kg | [3] |

| SPME-GC-NPD | Blueberries | 99 - 101 | 1.2 µg/kg | 3.9 µg/kg | [6] |

Mode of Action: Signaling Pathway

Cyprodinil's fungicidal activity stems from its interference with the biosynthesis of methionine, an essential amino acid for fungi. This disruption of a key metabolic pathway ultimately inhibits fungal growth and proliferation.

Conclusion

This technical guide provides a framework for the synthesis, purification, and analysis of Cyprodinil-¹³C₆. The proposed synthetic protocol, based on established chemical principles, offers a viable route to this essential internal standard. The detailed purification and analytical methods, supported by literature data for the unlabeled compound, provide a solid foundation for producing and qualifying high-purity Cyprodinil-¹³C₆. The use of this labeled standard will enable more accurate and reliable quantification of Cyprodinil in complex matrices, supporting critical research in environmental science, food safety, and drug metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gas chromatographic determination of cyprodinil, fludioxonil, pyrimethanil, and tebuconazole in grapes, must, and wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

Isotopic Labeling of Cyprodinil: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis and Application of Isotopically Labeled Cyprodinil

This technical guide provides a comprehensive overview of the isotopic labeling of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. The synthesis and application of isotopically labeled Cyprodinil are crucial for in-depth research into its metabolism, environmental fate, and mode of action. This document details plausible synthetic pathways for Carbon-14 (¹⁴C) and deuterium (D) labeled Cyprodinil, summarizes quantitative data from metabolism and environmental fate studies, and outlines experimental protocols for key research applications.

Introduction to Isotopic Labeling of Cyprodinil

Isotopic labeling is an indispensable tool in drug development and environmental science. By replacing specific atoms in a molecule with their isotopes, researchers can trace the compound's journey through biological systems and the environment. For Cyprodinil, labeling with isotopes such as ¹⁴C and deuterium (²H or D) has been instrumental in elucidating its metabolic pathways and environmental degradation.

Studies have utilized Cyprodinil labeled with ¹⁴C on either the phenyl or pyrimidine ring to investigate its absorption, distribution, metabolism, and excretion (ADME) in various organisms, including rats, goats, and hens. Deuterium-labeled Cyprodinil, such as Cyprodinil-d5, has been employed to help identify and characterize its transformation products.

Synthesis of Isotopically Labeled Cyprodinil

Synthesis of [¹⁴C]-Labeled Cyprodinil

Two primary strategies can be envisioned for the synthesis of ¹⁴C-labeled Cyprodinil: labeling the phenyl ring or the pyrimidine ring.

2.1.1. [phenyl-U-¹⁴C]Cyprodinil Synthesis

This approach involves the use of uniformly ¹⁴C-labeled aniline.

-

Step 1: Synthesis of [U-¹⁴C]Aniline: Commercially available [U-¹⁴C]benzene can be nitrated to form [U-¹⁴C]nitrobenzene, followed by reduction to yield [U-¹⁴C]aniline.

-

Step 2: Synthesis of 2-chloro-4-cyclopropyl-6-methylpyrimidine: This unlabeled precursor can be synthesized from cyclopropyl methyl ketone and urea derivatives.

-

Step 3: Coupling Reaction: [U-¹⁴C]Aniline is coupled with 2-chloro-4-cyclopropyl-6-methylpyrimidine in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide) to yield [phenyl-U-¹⁴C]Cyprodinil.

2.1.2. [pyrimidinyl-2-¹⁴C]Cyprodinil Synthesis

This strategy requires the synthesis of a ¹⁴C-labeled pyrimidine precursor.

-

Step 1: Synthesis of [2-¹⁴C]Guanidine Hydrochloride: This can be prepared from [¹⁴C]cyanamide.

-

Step 2: Condensation Reaction: [2-¹⁴C]Guanidine hydrochloride is condensed with a β-diketone, such as 1-cyclopropyl-1,3-butanedione, to form the ¹⁴C-labeled pyrimidine ring.

-

Step 3: Coupling with Aniline: The resulting labeled pyrimidine derivative is then coupled with unlabeled aniline to produce [pyrimidinyl-2-¹⁴C]Cyprodinil.

Synthesis of Deuterium-Labeled Cyprodinil

Deuterium can be introduced into the Cyprodinil molecule at various positions. A common approach is to label the phenyl ring.

-

Step 1: Synthesis of Deuterated Aniline: Aniline can be deuterated using various methods, such as acid-catalyzed hydrogen-deuterium exchange with D₂O.

-

Step 2: Coupling Reaction: The deuterated aniline is then coupled with 2-chloro-4-cyclopropyl-6-methylpyrimidine under similar conditions as described for the ¹⁴C-labeled synthesis to yield deuterium-labeled Cyprodinil (e.g., Cyprodinil-d5).

Quantitative Data from Research Studies

The use of isotopically labeled Cyprodinil has generated valuable quantitative data on its behavior in biological and environmental systems.

Metabolism in Rats

Studies using ¹⁴C-labeled Cyprodinil have provided insights into its ADME profile in rats.

| Parameter | Low Dose (0.5 mg/kg bw) | High Dose (100 mg/kg bw) | Reference |

| Absorption | >75% of administered dose | >75% of administered dose | [1] |

| Excretion (within 48h) | >90% of administered dose | >90% of administered dose | [1] |

| Primary Excretion Route | Urine (48-68%) | Urine (48-68%) | [1] |

| Fecal Excretion | 29-47% | 29-47% | |

| Peak Blood Concentration | 0.3 hours | 0.3 hours | [1] |

| Tissue Residues (7 days) | 0.15-0.60% of administered dose | - |

Environmental Fate

The environmental fate of Cyprodinil has been investigated using ¹⁴C-labeled compounds, particularly in soil.

| Parameter | Value | Conditions | Reference |

| Soil Half-life (Aerobic) | 20.4 - 79.5 days | Laboratory, 20°C | |

| Soil Half-life (Anaerobic) | 29.8 - 115.5 days | Laboratory, 20°C | |

| Aqueous Photolysis Half-life | 10.7 - 21.7 days | pH 7, 25°C |

Experimental Protocols

Detailed protocols for conducting research with isotopically labeled Cyprodinil are crucial for reproducibility.

Animal Metabolism Study Protocol (Rat)

This protocol outlines a typical study to determine the ADME of ¹⁴C-Cyprodinil in rats.

-

Animal Dosing: Administer a single oral gavage dose of [phenyl-U-¹⁴C]Cyprodinil or [pyrimidinyl-2-¹⁴C]Cyprodinil to Sprague-Dawley rats. Include low-dose (e.g., 0.5 mg/kg) and high-dose (e.g., 100 mg/kg) groups.

-

Sample Collection: House rats in metabolism cages to allow for separate collection of urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose).

-

Radioactivity Measurement: Homogenize feces and determine the total radioactivity in urine and fecal homogenates using liquid scintillation counting (LSC).

-

Metabolite Profiling: Pool urine and fecal extracts for metabolite profiling using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

Metabolite Identification: Isolate and identify major metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Tissue Distribution: At the end of the study, euthanize the animals and collect various tissues (liver, kidney, fat, muscle, etc.) to determine the distribution of radioactivity.

Soil Metabolism Study Protocol

This protocol describes a typical laboratory experiment to assess the degradation of ¹⁴C-Cyprodinil in soil.

-

Soil Preparation: Use a well-characterized soil, such as a sandy loam. Adjust the moisture content to a specified level (e.g., 50% of maximum water holding capacity).

-

Application of Labeled Compound: Treat soil samples with a solution of [¹⁴C]Cyprodinil in a suitable solvent.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). Include both aerobic and anaerobic incubation conditions.

-

Sampling: Collect soil samples at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts by HPLC with a radioactivity detector to quantify the parent Cyprodinil and its degradation products.

-

Mineralization and Bound Residues: Trap any evolved ¹⁴CO₂ to assess mineralization. Determine the amount of non-extractable (bound) radioactivity by combusting the extracted soil.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex processes involved in Cyprodinil research.

Caption: Proposed metabolic pathway of Cyprodinil in mammals.

Caption: General workflow for the synthesis of isotopically labeled Cyprodinil.

Caption: Experimental workflow for a ¹⁴C-Cyprodinil environmental fate study.

References

Cyprodinil-13C6 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for Cyprodinil-13C6

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like this compound is a critical document. It provides a comprehensive summary of the identity, purity, and quality of a specific batch of the material, ensuring the reliability and reproducibility of experimental results. This guide explains the core components of a this compound CoA, detailing the analytical techniques used and presenting the data in a clear, structured format.

Product Information

This section of the CoA provides fundamental details about the compound.

| Parameter | Example Data |

| Product Name | This compound |

| CAS Number | 1773496-63-1 |

| Molecular Formula | C₈¹³C₆H₁₅N₃ |

| Molecular Weight | 231.2 g/mol |

| Lot Number | XXXX-YY-Z |

| Appearance | White to off-white solid |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, methanol, and toluene |

| Storage | Store at 2-8°C, protect from light |

| Melting Point | 69 °C[1] |

Analytical Data

This core section presents the quantitative results from various analytical tests performed on the specific batch of this compound.

Purity and Impurities

Purity is a critical parameter, often determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 2.1: Chromatographic Purity

| Test | Method | Result |

| Purity (HPLC) | HPLC-DAD | ≥98.0% (AUC) |

| Purity (GC-NPD) | GC-NPD | ≥98.0% |

Table 2.2: Impurity Profile

| Impurity | Retention Time (min) | Relative Amount (%) |

| Impurity A | 5.8 | 0.5 |

| Impurity B | 7.2 | 0.3 |

| Total Impurities | ≤1.0% |

Isotopic Enrichment

For a labeled compound, the isotopic enrichment indicates the percentage of molecules that contain the heavy isotope. This is typically determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. One study has reported an enrichment of 98% for 13C-labeled cyprodinil.[2]

Table 2.3: Isotopic Enrichment

| Test | Method | Result |

| Isotopic Purity (¹³C) | LC-MS/MS | ≥98% |

Identity Confirmation

The identity of the compound is confirmed using spectroscopic techniques that provide structural information.

Table 2.4: Spectroscopic Data

| Test | Method | Result |

| ¹H NMR | ¹H NMR | Conforms to structure |

| ¹³C NMR | ¹³C NMR | Conforms to structure |

| Mass Spectrum (ESI+) | LC-MS | m/z 226 → 93, 226 → 77[3] |

Experimental Protocols

Detailed methodologies are essential for understanding how the analytical data was generated and for potential method replication.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of Cyprodinil.

-

Instrumentation : HPLC system with a Diode Array Detector (DAD).

-

Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and water with a modifier like formic or acetic acid. For example, a mixture of 0.1% acetic acid in water and acetonitrile (40:60 v/v).[4]

-

Flow Rate : 0.9 mL/min.[4]

-

Detection : UV detection at 254 nm.[4]

-

Injection Volume : 10 µL.

-

Sample Preparation : A stock solution of this compound is prepared in acetonitrile.[4] Working standards are prepared by diluting the stock solution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for confirming identity and determining isotopic enrichment.

-

Instrumentation : HPLC system coupled to a tandem mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

MS/MS Transitions : For quantification, the transition m/z = 226→93 is often used, with a confirmation transition of m/z = 226→77.[3]

-

Sample Preparation : Samples are prepared similarly to HPLC analysis, often with further dilution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy is used to confirm the position of the ¹³C labels and the overall structure of the molecule.

-

Instrumentation : Bruker AMX2-500 or similar spectrometer.[2][5]

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5][6]

-

Acquisition Parameters : Parameters such as pulse angle (e.g., 45°), acquisition time (e.g., 0.4 s), and relaxation delay (e.g., 0.5 s) are optimized.[2][5]

Visualizations

Diagrams can effectively illustrate complex workflows and relationships.

Caption: General workflow for the generation of a Certificate of Analysis.

Caption: Experimental workflow for HPLC purity analysis.

References

Cyprodinil-13C6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage conditions for Cyprodinil-13C6. Given the limited availability of specific stability data for the isotopically labeled this compound, this document is primarily based on the extensive data available for its unlabeled counterpart, Cyprodinil. It is a well-established principle in pharmaceutical and chemical sciences that isotopic labeling, particularly with stable isotopes like 13C, does not significantly alter the chemical properties and stability of a molecule. Therefore, the stability profile of Cyprodinil can be considered a reliable surrogate for that of this compound.

Core Stability Profile

Cyprodinil is a robust molecule under standard storage conditions. It exhibits high stability in the absence of light and is hydrolytically stable across a wide pH range. However, it is susceptible to degradation upon exposure to light.

Quantitative Stability Data for Cyprodinil

The following table summarizes the key stability data for unlabeled Cyprodinil, which can be extrapolated to this compound.

| Parameter | Condition | Result | Reference |

| Hydrolytic Stability | pH 4, 5, 7, 9 (25°C, sterile, dark) | Half-life > 1 year | [1] |

| Photolytic Stability | In water, exposed to UV light | Half-life of 13.5 days | |

| Thermal Stability | 54 ± 2°C for 14 days | ≥95% of initial content remains | |

| Soil Degradation | Aerobic, normal humidity & temperature | DT₅₀ of 20-60 days | [2] |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on available safety data sheets for Cyprodinil.

| Parameter | Recommendation | Reference |

| Temperature | Store in a cool, dry place. | |

| Light | Protect from light. | [1] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | |

| Incompatibilities | None known under normal storage conditions. | [3] |

Degradation Pathway

The degradation of Cyprodinil primarily occurs through hydroxylation and subsequent cleavage of the molecule. The proposed degradation pathway involves the formation of several transformation products.

Caption: Proposed metabolic degradation pathway of Cyprodinil.

Experimental Protocols for Stability Assessment

The stability of this compound can be rigorously assessed using protocols aligned with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances.

Protocol: Long-Term and Accelerated Stability Study

1. Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

2. Materials:

- This compound (at least three primary batches)

- Appropriate container closure system (e.g., amber glass vials with inert caps)

- ICH-compliant stability chambers

- Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS)

3. Experimental Design:

- Long-Term Stability:

- Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

- Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36 months

- Accelerated Stability:

- Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

- Testing Frequency: 0, 3, 6 months

- Stress Testing (on one batch):

- Thermal: 50°C, 60°C

- Humidity: ≥75% RH

- Photostability: In accordance with ICH Q1B

- Hydrolytic: Across a range of pH values (e.g., 2, 7, 10)

4. Procedure:

- Place accurately weighed samples of this compound into the specified container closure systems.

- Place the samples in the respective stability chambers.

- At each time point, withdraw samples and analyze for:

- Appearance (visual inspection)

- Assay (potency)

- Purity (presence of degradation products)

- Record all data and perform trend analysis.

5. Acceptance Criteria:

- No significant change in appearance.

- Assay value remains within a specified range (e.g., 95.0% to 105.0% of the initial value).

- No significant increase in degradation products.

Experimental Workflow

The following diagram illustrates the workflow for a typical stability study.

Caption: Workflow for a stability study of this compound.

Conclusion

References

Environmental Fate of Cyprodinil and its Labeled Forms: A Technical Guide

Introduction

Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) is a systemic, broad-spectrum fungicide belonging to the anilinopyrimidine class. It is widely used in agriculture to control a variety of fungal pathogens on crops such as fruits, vegetables, and cereals by inhibiting the biosynthesis of methionine.[1][2] A thorough understanding of its environmental fate—how it moves and transforms in soil, water, and air—is critical for assessing its ecological risk and ensuring its safe use. This guide provides an in-depth technical overview of the environmental fate of cyprodinil, detailing its degradation pathways, mobility, and metabolism. It also highlights the crucial role of isotopically labeled forms of the molecule in elucidating these complex processes.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties. Cyprodinil is characterized by low water solubility and a high octanol-water partition coefficient (log Kₒw), indicating it is lipophilic and likely to associate with organic matter in the environment.[1] Its low vapor pressure and Henry's Law constant suggest that volatilization from soil or water surfaces is not a significant dissipation pathway.[3]

Table 1: Physicochemical and Environmental Fate Properties of Cyprodinil

| Property | Value | Implication for Environmental Fate | Reference(s) |

| Molecular Formula | C₁₄H₁₅N₃ | - | [3] |

| Log Kₒw | 3.9 - 4.0 (pH 5-9) | High potential for sorption to organic matter and bioconcentration. | [1] |

| Water Solubility | 13 - 20 mg/L (25°C, pH 5-9) | Low solubility; partitioning into sediment and soil is favored. | [1] |

| Vapor Pressure | 6.2 x 10⁻³ Pa (25°C) | Low volatility; atmospheric transport is not a major pathway. | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 1679 - 3980 mL/g | Low to slight mobility in soil; strong adsorption. | [3] |

| Soil Aerobic DT₅₀ | 20 - 60 days | Moderately persistent in soil. | [3] |

| Aqueous Photolysis DT₅₀ | 0.4 - 13.5 days | Rapid degradation in sunlit surface waters is a key dissipation route. | [3] |

| Aqueous Hydrolysis DT₅₀ | > 1 year (pH 4-9, 25°C) | Stable to hydrolysis under typical environmental conditions. | [3] |

| Bioconcentration Factor (BCF) | 511 (Bluegill sunfish) | High potential for bioconcentration in aquatic organisms. | [3] |

Fate and Behavior in Terrestrial Environments

Once applied, cyprodinil primarily resides in the soil compartment, where its fate is determined by a combination of biotic and abiotic processes.

Degradation and Persistence

Under aerobic conditions, cyprodinil is moderately persistent, with reported half-lives (DT₅₀) ranging from 20 to 60 days.[3] The primary degradation mechanism is microbial metabolism. This process involves the hydroxylation of either the phenyl ring or the pyrimidine ring, followed by the cleavage of the anilino-pyrimidyl bridge.[1] Under anaerobic soil conditions, cyprodinil is significantly more stable.[4]

Mobility and Adsorption

Cyprodinil exhibits low to slight mobility in soil, a characteristic attributed to its strong adsorption to soil particles.[3] The soil organic carbon-water partitioning coefficient (Kₒc) ranges from 1679 to 3980, confirming its tendency to bind to soil.[3] This strong sorption minimizes the potential for leaching into groundwater but may increase the likelihood of transport via soil erosion.

Formation of Bound Residues

A significant portion of cyprodinil and its metabolites can become tightly bound to the soil matrix, forming non-extractable residues (NERs). Studies using radiolabeled cyprodinil have shown that these bound residues can account for a substantial fraction of the initial application, indicating a long-term sequestration pathway in soil.

Experimental Protocol: Aerobic Soil Transformation (Following OECD Guideline 307)

This study aims to determine the rate and pathway of cyprodinil degradation in soil under controlled aerobic conditions.[4][5][6][7][8]

-

Test System: Fresh soil samples of varying characteristics (e.g., sandy loam, clay loam) are sieved (2 mm) and characterized for pH, organic carbon content, texture, and microbial biomass.

-

Test Substance: ¹⁴C-labeled cyprodinil (typically phenyl- or pyrimidine-labeled) is applied to the soil samples at a rate corresponding to the maximum recommended agricultural application.

-

Incubation: The treated soil samples are maintained in the dark within flow-through systems or biometer flasks at a constant temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water-holding capacity) for up to 120 days.[6][7] A stream of carbon dioxide-free, humidified air is passed through the system to maintain aerobic conditions.

-

Sampling and Analysis: At specified intervals, replicate soil samples are removed and extracted with a suitable solvent mixture (e.g., acetonitrile/water).

-

Quantification: The parent compound and its transformation products in the extracts are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector.[6] Evolved ¹⁴CO₂ (indicating mineralization) and volatile organic compounds are captured in respective traps (e.g., NaOH, ethylene glycol) and quantified by Liquid Scintillation Counting (LSC).[7]

-

Bound Residues: Non-extractable residues remaining in the soil after extraction are quantified by combustion analysis.

-

Data Analysis: The decline of the parent compound and the formation and decline of major metabolites are used to calculate degradation kinetics, including DT₅₀ and DT₉₀ values.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. content.fera.co.uk [content.fera.co.uk]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

The Metabolic Fate of Cyprodinil: A Comparative Analysis in Plants and Animals

An In-depth Technical Guide for Researchers and Scientific Professionals

Abstract

Cyprodinil, an anilinopyrimidine fungicide, is widely utilized in agriculture to control a broad spectrum of plant pathogens. Its efficacy is intrinsically linked to its metabolic fate within target and non-target organisms. This technical guide provides a comprehensive overview of the metabolism of cyprodinil in both plant and animal systems. It delineates the principal metabolic pathways, identifies key metabolites, and presents quantitative data on residue distribution. Furthermore, this document details the experimental methodologies employed in metabolism studies and visually represents the complex biochemical transformations and analytical workflows through structured diagrams. This information is critical for assessing the environmental impact and ensuring the safety of this widely used agrochemical.

Metabolism in Animals

Studies in various animal models, including rats, lactating goats, and laying hens, have elucidated a common and consistent metabolic profile for cyprodinil. The biotransformation process is rapid and extensive, leading to the efficient elimination of the compound from the body.

Primary Metabolic Pathways

Upon oral administration, cyprodinil is rapidly absorbed from the gastrointestinal tract.[1] The primary metabolic transformations involve Phase I oxidation reactions, followed by Phase II conjugation.

-

Hydroxylation: The initial and most significant metabolic step is the hydroxylation of the parent molecule at three main positions: the phenyl ring, the pyrimidine ring, and the methyl group.[1][2][3]

-

Conjugation: Following hydroxylation, the resulting metabolites are readily conjugated with glucuronic acid or sulfate.[1][2] These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion.

Parent cyprodinil is typically found as a minor component of the total residue in tissues and excreta.[3][4] The metabolic pathways are generally independent of the administered dose, sex, or pre-treatment.[1][2] Cleavage of the amino bridge connecting the phenyl and pyrimidine rings is considered a minor metabolic route.[3]

Excretion and Distribution

Excretion of cyprodinil and its metabolites is rapid, with the majority of an administered dose being eliminated within 48 hours.[1][4] The primary routes of excretion are urine (48-68%) and feces (29-47%).[1][3] Biliary excretion also plays a significant role, with studies in cannulated rats showing up to 35.4% of the dose excreted in bile, suggesting potential enterohepatic recirculation.[1][5]

Tissue residues of cyprodinil and its metabolites are generally low.[4] The highest concentrations are typically found in the primary organs of metabolism and excretion, namely the liver and kidneys.[4]

Quantitative Data on Cyprodinil Metabolism in Animals

The following table summarizes the quantitative data from animal metabolism studies.

| Animal Model | Dose | Excretion within 48h (% of dose) | Key Findings | Reference |

| Rat | 0.5 or 100 mg/kg bw (oral gavage) | 92-97% | Urine (48-68%), Feces (29-47%). Rapid absorption and elimination. | [1] |

| Rat | 0.5 mg/kg bw (oral gavage) | ~75% absorbed | Total absorption estimated at 75.5% within 48h. Two plasma level maxima suggest reabsorption of material from bile. | [1] |

| Goat | ~100 mg/kg in diet (4 days) | >72% (urine and feces) | Parent cyprodinil and hydroxylated metabolites identified in tissues. Metabolites were higher than parent in kidney and liver. | [4] |

| Hen | ~5 mg/kg in diet (4 days) | Up to 97% (urine and feces) | Parent cyprodinil was not detected in meat and liver. Very low radioactivity in eggs (0.01%). | [4] |

Visualized Metabolic Pathway in Animals

The following diagram illustrates the principal metabolic pathway of cyprodinil in animals.

Caption: Primary metabolic pathway of cyprodinil in animals.

Metabolism in Plants

The metabolism of cyprodinil in plants has been investigated in various crops, including wheat, apples, tomatoes, and potatoes.[3] While sharing some initial steps with animal metabolism, the subsequent conjugation and overall fate of the residues differ significantly.

Primary Metabolic Pathways

Similar to animals, the primary initial step in plant metabolism is hydroxylation. However, the parent compound is notably more persistent in plants.

-

Hydroxylation: Cyprodinil is slowly absorbed into plant tissues and undergoes hydroxylation.[3]

-

Conjugation: The hydroxylated metabolites are then conjugated with sugars, primarily glucose (O-glycosylation), to form more water-soluble glycosides.[3][6] This is a key difference from animal metabolism, where glucuronide and sulfate conjugates are formed. These sugar conjugates may be further processed and stored in vacuoles.[6]

-

Bound Residues: A significant portion of the applied radioactivity in plant metabolism studies is often found as non-extractable or "bound" residues.[7][8] These residues are physically trapped or chemically bonded to plant matrix components like lignin.[7][8]

Unchanged parent cyprodinil is often the major identifiable component of the residue in crops.[3][4]

Distribution in Plants

Following foliar application, cyprodinil is absorbed and translocated within the plant.[9] The highest residue levels are often found in the foliage.[4] In fruits like apples, a large portion of the residue may remain in the peel.[3] The extent of metabolism is time-dependent.[4]

Quantitative Data on Cyprodinil Metabolism in Plants

The following table summarizes quantitative data from plant metabolism studies.

| Plant | Application Rate | Harvest Time After Last Application | Residue Distribution (as parent or % of Total Radioactive Residue - TRR) | Reference |

| Apple | 3 applications at 75 mg/tree | 61 days | Leaves: 50 mg/kg (parent equivalents), 6 mg/kg (cyprodinil). Whole Fruit: Unchanged parent was 11% of TRR. Leaves: Unchanged parent was 12% of TRR. | [4] |

| Spring Wheat | 750 g ai/ha followed by 500 g ai/ha | 63 days | Grain: 0.2 mg/kg (parent equivalents), Unchanged parent was 20% of TRR. Straw: 14 mg/kg (parent equivalents), Unchanged parent was 7% of TRR. Numerous conjugates and bound residues found. | [4] |

| Tomato | 2 applications at 750 g ai/ha | 15 days | Fruit: 4 mg/kg (unchanged parent). Foliage: 75 mg/kg (unchanged parent). Individual metabolites were ≤10% of TRR. | [4] |

| Wheat (Cell Culture) | 10 mg/L ¹⁴C-cyprodinil | 12 days | 20% of applied ¹⁴C was detected as non-extractable (bound) residues. | [8] |

Visualized Metabolic Pathway in Plants

The following diagram illustrates the principal metabolic pathway of cyprodinil in plants.

Caption: Primary metabolic pathway of cyprodinil in plants.

Experimental Protocols

The elucidation of cyprodinil's metabolic pathways relies on a series of well-established experimental procedures. These studies typically utilize radiolabeled compounds to trace the fate of the molecule within the biological system.

General Methodology

-

Radiolabeling: Cyprodinil is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C), incorporated into a stable position on the phenyl or pyrimidine ring.[3][10] This allows for the sensitive detection and quantification of the parent compound and all its metabolites.

-

Dosing and Application:

-

Sample Collection and Preparation:

-

Urine, feces, bile, and various tissues are collected from animals at predetermined time points.[1]

-

Plant parts such as leaves, stems, fruits, and roots are harvested at various intervals after application.[4]

-

Samples are homogenized and extracted using appropriate solvents, commonly methanol/water mixtures.[9][11]

-

-

Analysis and Characterization:

-

Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate the parent compound from its various metabolites in the extracts.[10]

-

Detection and Quantification: Radio-HPLC detectors or liquid scintillation counting are used to quantify the amount of radioactivity in each separated fraction.[10]

-

Identification: The chemical structures of the metabolites are determined using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS).[6][10] Nuclear Magnetic Resonance (NMR) spectroscopy may also be used for definitive structural elucidation.[7]

-

Visualized Experimental Workflow

The diagram below outlines a typical workflow for a cyprodinil metabolism study.

Caption: General experimental workflow for a metabolism study.

Conclusion

The metabolism of cyprodinil proceeds through distinct yet related pathways in plants and animals. In animals, rapid hydroxylation followed by glucuronide or sulfate conjugation leads to efficient excretion, resulting in low tissue residues. In plants, while hydroxylation also occurs, the parent compound is more persistent, and conjugation involves sugars, leading to the formation of glycosides and a significant proportion of non-extractable bound residues. Understanding these metabolic differences is fundamental for conducting accurate risk assessments and establishing appropriate maximum residue limits (MRLs) for food commodities. The methodologies outlined provide a robust framework for the continued investigation of the environmental and biological fate of agrochemicals.

References

- 1. 4.4 Cyprodinil (207)(T,R)* [fao.org]

- 2. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Cyprodinil (JMPR 2003) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. epic.awi.de [epic.awi.de]

- 8. Characterization of the bound residues of the fungicide cyprodinil formed in plant cell suspension cultures of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. apps.who.int [apps.who.int]

- 11. fao.org [fao.org]

An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

Abstract: This technical guide provides a comprehensive overview of stable isotope-labeled internal standards (SIL-IS) for researchers, scientists, and drug development professionals. It details the core principles, advantages, and practical applications of SIL-IS in quantitative analysis, particularly in conjunction with mass spectrometry. The guide includes a detailed experimental workflow, a comparative data summary, and a sample protocol for the synthesis of a labeled standard, offering a thorough resource for the implementation of this gold-standard analytical technique.

The Principle and Power of Internal Standardization

In quantitative analytical chemistry, particularly within complex biological matrices, variability is a significant challenge. The purpose of an internal standard (IS) is to correct for the potential loss of analyte during sample preparation and for variations in instrument response.[1][2] An ideal IS is a compound that behaves identically to the analyte during extraction, derivatization, and analysis but is distinguishable by the detector.[2] It is added in a known, fixed concentration to all samples, calibrators, and quality controls at the beginning of the analytical process.[2] By measuring the ratio of the analyte's response to the IS's response, variations in sample handling and instrument performance can be effectively normalized, leading to significantly improved accuracy and precision.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

While structurally similar analog compounds can be used as internal standards, the most effective and preferred type is a stable isotope-labeled version of the analyte itself.[3][4] SIL-IS are molecules in which one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5]

The Isotope Dilution Method

The use of SIL-IS is the foundation of the isotope dilution mass spectrometry (IDMS) method.[6] This technique is considered a definitive method in analytical chemistry due to its high accuracy and reliability.[7] The core principle involves adding a known amount of the SIL-IS (the "spike") to a sample containing the unlabeled analyte.[7] Because the SIL-IS is chemically identical to the analyte, it experiences the same processing effects (e.g., extraction efficiency, ionization suppression).[1] A mass spectrometer, which separates molecules based on their mass-to-charge ratio (m/z), can easily distinguish between the light (analyte) and heavy (SIL-IS) versions.[5] By measuring the resulting ratio of the two forms, the original concentration of the analyte in the sample can be calculated with high precision.[7]

Key Advantages of SIL-IS

The switch from simple structural analogs to SIL-IS has been shown to significantly reduce variations in mass spectrometry results.[3] Their primary benefit is the ability to correct for analytical challenges that analogs cannot fully address:

-

Matrix Effects: Co-eluting components in a biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[8][9] Since the SIL-IS has the same elution time and ionization characteristics as the analyte, it is affected by the matrix in the same way, providing accurate correction.[10]

-

Extraction Recovery: A SIL-IS added at the start of sample processing will be lost in exactly the same proportion as the analyte during extraction, concentration, and cleanup steps.[11]

-

Instrument Variability: Minor fluctuations in injection volume or detector sensitivity are compensated for because the analyte-to-IS ratio remains constant.[1][11]

dot

Caption: Logical comparison of SIL-IS and Structural Analog IS properties.

Characteristics of an Ideal SIL-IS

Several factors must be considered when designing or selecting a SIL-IS to ensure its utility and reliability in a quantitative assay.[5]

-

Label Stability: The isotopic labels must be positioned on non-exchangeable sites within the molecule.[5] Deuterium labels on heteroatoms (like oxygen or nitrogen) or on certain carbon atoms can be susceptible to back-exchange with protons from the solvent, compromising the standard's integrity.[5] For this reason, ¹³C and ¹⁵N labels are generally preferred due to their greater chemical stability, as they remain intact throughout all analytical phases.[10]

-

Sufficient Mass Difference: The mass difference between the SIL-IS and the analyte should be large enough (typically ≥ 3 Da) to prevent spectral overlap or "cross-talk." This ensures that the natural isotopic abundance of the analyte does not contribute to the signal of the internal standard, and vice-versa.[5]

-

High Isotopic Purity: The SIL-IS should be as free as possible from the unlabeled analyte.[5] The presence of unlabeled species in the standard can artificially inflate the measured analyte concentration, particularly at the lower limits of quantification.

The Quantitative Analysis Workflow

The application of SIL-IS in a typical bioanalytical workflow follows a structured process designed to maximize precision and accuracy. The stable isotope dilution methodology is a cornerstone of validated biomarker analysis using LC-MS/MS.[12][13]

dot

Caption: General experimental workflow for quantitative analysis using IDMS.

Data Presentation: The Impact of SIL-IS on Assay Performance

The theoretical advantages of using a SIL-IS are clearly demonstrated in practice. A study on the novel anticancer drug Kahalalide F compared the performance of an assay using a structural analog internal standard against one using a stable isotope-labeled internal standard. The results highlight a significant improvement in the precision of the method when the SIL-IS was implemented.[11]

| Internal Standard Type | Analyte | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (Variance) |

| Structural Analog | Kahalalide F | 96.8 | 8.6 (n=284) | - |

| Stable Isotope-Labeled | Kahalalide F | 100.3 | 7.6 (n=340) | p=0.02 (Significantly Lower) |

| Table adapted from Stokvis et al., 2005.[11] |

Experimental Protocols

The production of a suitable SIL-IS is a critical prerequisite for assay development. While many are commercially available, custom synthesis is often required.[3] This can be achieved through complete chemical synthesis with isotope-containing building blocks or through enzymatic/metabolic labeling.[5][14]

Example Protocol: Enzymatic Synthesis of a ¹³C-Labeled Standard

This protocol provides a generalized example for the enzymatic synthesis of labeled phosphorylated metabolites, adapted from methodologies described in the literature.[8][9]

Objective: To synthesize uniformly ¹³C-labeled Glucose-6-Phosphate ([U-¹³C]G6P) from a commercially available ¹³C-labeled precursor.

Materials:

-

[U-¹³C]Glucose precursor

-

ATP (Adenosine triphosphate)

-

Hexokinase enzyme

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Centrifugal filter units (e.g., 10 kDa molecular weight cut-off)

-

LC-MS/MS system for verification

Methodology:

-

Reagent Preparation: Prepare a reaction buffer solution. Dissolve the [U-¹³C]Glucose precursor and an equimolar amount of ATP in the reaction buffer to achieve the desired final concentration (e.g., 10 mM).

-

Enzymatic Reaction: Add hexokinase enzyme to the solution. The amount of enzyme will depend on its specific activity and should be optimized for the reaction scale.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a sufficient duration (e.g., 2-4 hours) to allow the reaction to proceed to completion. The reaction involves the transfer of a phosphate group from ATP to the labeled glucose.

-

Enzyme Removal: Following incubation, terminate the reaction and remove the enzyme. This is typically achieved by transferring the reaction mixture to a centrifugal filter unit and centrifuging according to the manufacturer's instructions. The larger enzyme will be retained by the filter, while the smaller labeled product passes through into the filtrate.

-

Purification (Optional): Depending on the purity required, further purification of the filtrate may be necessary using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Verification and Quantification: Analyze the final purified product using LC-MS/MS to confirm its identity, isotopic enrichment, and chemical purity. Quantify the concentration of the newly synthesized SIL-IS using a suitable analytical method before its use in assays.

Applications in Drug Development and Research

SIL-IS are indispensable tools throughout the pharmaceutical development pipeline and in clinical research.[15]

-

Pharmacokinetic (PK) Studies: Labeled standards are crucial for accurately quantifying a drug's absorption, distribution, metabolism, and excretion (ADME) from complex biological matrices like blood and urine.[15][16]

-

Bioavailability and Bioequivalence Studies: These studies, which compare different drug formulations or administration routes, rely on precise concentration measurements that are best achieved with SIL-IS.[3][15]

-

Metabolite Identification and Quantification: SIL-IS for parent drugs can help in the structural elucidation and quantification of their metabolites.[3]

-

Clinical Biomarker Validation: The use of SID with LC-MS/MS provides the highest level of analytical specificity for the validation of small-molecule and protein biomarkers, which is critical for establishing their clinical utility.[13]

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. scispace.com [scispace.com]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cyprodinil-13C6 in High-Accuracy Pesticide Residue Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the meticulous world of pesticide residue analysis, achieving the highest degree of accuracy and precision is paramount for ensuring food safety and environmental monitoring. Cyprodinil, a broad-spectrum anilinopyrimidine fungicide, is widely used in agriculture to protect a variety of crops from fungal diseases.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyprodinil in food products, necessitating robust and reliable analytical methods for its quantification. This technical guide delves into the critical role of Cyprodinil-13C6, a stable isotope-labeled internal standard, in enhancing the accuracy and reliability of cyprodinil residue analysis.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based analyses. By incorporating a known amount of this compound into a sample at the beginning of the analytical workflow, laboratories can effectively compensate for variations in sample preparation, extraction efficiency, and instrumental response. This approach, known as isotope dilution mass spectrometry, significantly reduces analytical uncertainty and leads to more defensible data.

The Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound lies in its chemical near-identity to the native cyprodinil. The only difference is the substitution of six Carbon-12 atoms with Carbon-13 atoms in the phenyl ring. This mass difference of 6 Daltons allows the mass spectrometer to differentiate between the analyte (cyprodinil) and the internal standard (this compound), while their identical physicochemical properties ensure they behave similarly during extraction, cleanup, and chromatographic separation.

Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate quantification can be achieved, irrespective of variations in recovery or matrix effects.

Analytical Methodology: A Representative Workflow

While specific protocols may vary between laboratories and matrices, the following outlines a comprehensive and widely accepted workflow for the analysis of cyprodinil residues utilizing this compound as an internal standard. This protocol is based on the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

Caption: A typical QuEChERS workflow for pesticide residue analysis incorporating an internal standard.

Detailed Experimental Protocol

1. Sample Preparation and Fortification:

-

Weigh 10 g (± 0.1 g) of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

-

Add a specific volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to achieve a final concentration of 10-50 ng/g in the sample. The exact concentration should be optimized based on the expected range of cyprodinil residues and the sensitivity of the instrument.

2. Extraction:

-

Add 10 mL of acetonitrile to the sample tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing appropriate sorbents. For many food matrices, a combination of 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 is effective.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

4. Final Extract Preparation and Analysis:

-

Take an aliquot of the cleaned extract and, if necessary, dilute it with a suitable solvent (e.g., a mixture of acetonitrile and water) to match the initial mobile phase conditions of the LC system.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Quantitative Data and Method Performance

The use of this compound as an internal standard is crucial for achieving accurate and precise quantification, especially in complex matrices that are prone to matrix effects. While specific validation data for methods explicitly using this compound are not always published in detail, the performance of such methods can be inferred from the stringent validation requirements set by regulatory bodies. The following tables present typical performance data for the analysis of cyprodinil, where the use of an isotopically labeled internal standard like this compound is considered best practice to achieve such results.

Table 1: Typical LC-MS/MS Parameters for Cyprodinil and this compound

| Parameter | Cyprodinil | This compound |

| Precursor Ion (m/z) | 226.1 | 232.1 |

| Product Ion 1 (Quantifier) | 93.1 | 99.1 |

| Product Ion 2 (Qualifier) | 108.1 | 114.1 |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

Table 2: Representative Method Validation Data for Cyprodinil Analysis (achievable with this compound)

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) |

| Grapes | 0.01 | 95 | 5 | 0.01 |

| Grapes | 0.1 | 98 | 4 | 0.01 |

| Soil | 0.01 | 92 | 8 | 0.01 |

| Soil | 0.1 | 94 | 6 | 0.01 |

| Lettuce | 0.05 | 87 | 7 | 0.05 |

| Lettuce | 0.5 | 91 | 5 | 0.05 |

Note: The data in this table is representative of what is expected from a well-validated method using an isotopically labeled internal standard. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Logical Relationship Diagram

The decision-making process and the rationale for using an internal standard in quantitative analysis can be visualized as follows:

Caption: The rationale for employing an internal standard in pesticide residue analysis.

Conclusion

The use of this compound as an internal standard is an indispensable tool for any laboratory conducting high-stakes pesticide residue analysis. Its ability to mimic the behavior of the native cyprodinil throughout the analytical process provides a robust mechanism to correct for a wide range of potential errors. By incorporating this stable isotope-labeled standard into a well-validated method, such as the QuEChERS protocol coupled with LC-MS/MS, researchers and analytical scientists can achieve the highest levels of accuracy and precision in their results. This, in turn, ensures the integrity of food safety monitoring programs and supports the development of safe and effective agricultural products. The adoption of this approach is a hallmark of a laboratory committed to producing data of the highest quality and reliability.

References

Cyprodinil-13C6: An In-Depth Technical Guide for Food Safety and Environmental Monitoring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cyprodinil-13C6 as an internal standard for the quantitative analysis of cyprodinil residues in food and environmental matrices. Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal pathogens on fruits, vegetables, and cereals.[1] Its widespread use necessitates robust and accurate analytical methods to ensure food safety and monitor its environmental fate. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in mass spectrometry-based quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of Cyprodinil

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₅N₃ | [2] |

| Molecular Weight | 225.29 g/mol | [2] |

| Appearance | White to yellow flakes | [3] |

| Water Solubility | Moderately soluble | [4] |

| Log P (octanol-water) | 4.0 | [3] |

| Soil Half-life (DT₅₀) | 20-60 days | [2] |

| Water Photolysis Half-life (DT₅₀) | 0.4-13.5 days | [2] |

Mode of Action

Cyprodinil's primary mode of action is the inhibition of methionine biosynthesis in fungi.[1][5] Methionine is an essential amino acid crucial for protein synthesis and other metabolic processes. By blocking this pathway, cyprodinil effectively halts fungal growth and development.

Caption: Simplified metabolic pathway of methionine biosynthesis in fungi and the inhibitory action of Cyprodinil.

Quantitative Analysis of Cyprodinil Residues

The use of this compound as an internal standard is integral to accurate quantification in isotope dilution mass spectrometry (IDMS) methods, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the extraction of pesticide residues from various food and environmental matrices.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of cyprodinil in various matrices, showcasing the Limits of Detection (LODs), Limits of Quantification (LOQs), and recovery rates.

Table 1: Cyprodinil Residue Analysis in Fruits

| Fruit Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |

| Apple | UPLC-MS/MS | < 0.0004 | < 0.0015 | 81.5 - 107.3 | [6][7] |

| Peach | UPLC-MS/MS | < 0.0004 | < 0.0015 | 81.5 - 107.3 | [6][7] |

| Grapes | GC-NPD | 0.017 | 0.05 | 85.81 - 102.94 | [8] |

| Various Fruits | LC-MS/MS | - | - | Acetate-buffered QuEChERS found most suitable | [9] |

Table 2: Cyprodinil Residue Analysis in Vegetables

| Vegetable Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |

| Cabbage | UPLC-MS/MS | < 0.0004 | < 0.0015 | 81.5 - 107.3 | [6][7] |

| Tomato | UPLC-MS/MS | < 0.0004 | < 0.0015 | 81.5 - 107.3 | [6][7] |

| Tomato | GC-MS | 1.63 - 10.5 | 5.43 - 35 | 83.84 - 119.73 | [10] |

| Dehydrated Vegetables | GC-MS/MS | - | - | 78.1 - 113.2 | [3] |

Table 3: Cyprodinil Residue Analysis in Environmental Matrices

| Environmental Matrix | Analytical Method | LOD | LOQ | Recovery (%) | Reference |

| Soil | GC-NPD | 0.017 mg/kg | 0.05 mg/kg | 85.81 - 102.94 | [8] |

| Surface Water | LC-MS/MS | 0.5 - 10.6 ng/L | 1.1 - 21.1 ng/L | 70.1 - 121.0 | [11] |

| Filtered Water | LC-MS/MS | - | 10 ng/L | - | [12] |

Experimental Protocols

Representative Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Cyprodinil in Fruit

This protocol is a generalized representation based on common QuEChERS procedures for fruit matrices.[6][7][9][13]

1. Sample Preparation:

-

Homogenize 10-15 g of the fruit sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Spike with a known concentration of this compound internal standard solution.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: